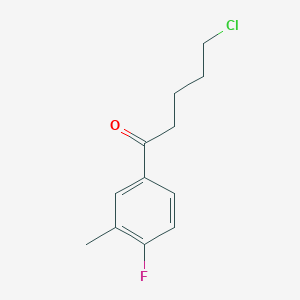

5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane

説明

BenchChem offers high-quality 5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-chloro-1-(4-fluoro-3-methylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c1-9-8-10(5-6-11(9)14)12(15)4-2-3-7-13/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGWNOVXFVNEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CCCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645153 | |

| Record name | 5-Chloro-1-(4-fluoro-3-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-06-3 | |

| Record name | 5-Chloro-1-(4-fluoro-3-methylphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(4-fluoro-3-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: 5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane

This is an in-depth technical guide for 5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane (CAS 898761-06-3). This document is structured for researchers and process chemists in pharmaceutical development.

Advanced Synthesis, Characterization, and Application in CNS Drug Discovery

Executive Summary & Chemical Identity

5-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane is a specialized chlorovalerophenone intermediate used primarily in the synthesis of Central Nervous System (CNS) active pharmaceutical ingredients (APIs). Its structure combines a lipophilic, metabolically robust 4-fluoro-3-methylphenyl "head" with a reactive 5-chloropentanoyl "tail."

This molecule serves as a critical electrophilic building block. The terminal alkyl chloride allows for N-alkylation of secondary amines (e.g., piperidines, piperazines), while the ketone functionality offers a handle for stereoselective reduction or Grignard addition. It is structurally homologous to the "tail" moieties found in neuroprotective agents (e.g., Lubeluzole analogs) and atypical antipsychotics.

| Property | Specification |

| CAS Number | 898761-06-3 |

| IUPAC Name | 5-chloro-1-(4-fluoro-3-methylphenyl)pentan-1-one |

| Molecular Formula | C₁₂H₁₄ClFO |

| Molecular Weight | 228.69 g/mol |

| Physical State | Pale yellow to colorless oil (crystallizes upon high purity/cooling) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Key Functionality |

Synthetic Methodology (The Core)

Expertise Note: The synthesis relies on a regio-controlled Friedel-Crafts Acylation . The primary challenge is ensuring the acyl group attaches para to the methyl group (position 5 relative to methyl, meta to fluorine) or para to the fluorine, depending on conditions. However, electronic directing effects (Fluorine: Ortho/Para, Methyl: Ortho/Para) and steric hindrance dictate the outcome.

The 4-fluoro-3-methyl substitution pattern is electronically unique. The fluorine atom is a deactivator via induction but an activator via resonance (Ortho/Para director). The methyl group is a weak activator (Ortho/Para). The position para to the methyl group (and meta to the fluorine) is sterically accessible and electronically favorable for acylation using 5-chlorovaleroyl chloride .

Protocol: Friedel-Crafts Acylation

Reagents:

-

Substrate: 1-Fluoro-2-methylbenzene (o-Fluorotoluene) [Excess/Solvent]

-

Acylating Agent: 5-Chlorovaleroyl chloride (1.0 equiv)

-

Catalyst: Aluminum Chloride (

), Anhydrous (1.1–1.2 equiv) -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried reactor under

atmosphere, suspend anhydrous -

Acyl Chloride Addition: Add 5-chlorovaleroyl chloride dropwise. Maintain temperature <5°C to prevent polymerization of the acyl chloride. Stir for 30 min to form the acylium ion complex.

-

Substrate Addition (Critical): Add 1-fluoro-2-methylbenzene slowly. Technical Insight: Adding the substrate to the complex (rather than complex to substrate) minimizes di-acylation byproducts.

-

Reaction Phase: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–6 hours. Monitor by TLC/HPLC.

-

Endpoint: Disappearance of acyl chloride.

-

-

Quenching (Exothermic): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl. Why: This breaks the strong Aluminum-Ketone complex and prevents aluminum emulsion formation.

-

Workup: Separate the organic layer.[1] Wash with Brine and

(to remove acidic residues). Dry over -

Purification: Concentrate under reduced pressure. If regioisomers are present, recrystallize from Hexane/Ethyl Acetate or perform vacuum distillation.

Visualization: Synthesis Pathway

Caption: Friedel-Crafts acylation workflow ensuring regioselectivity and safe hydrolysis of the aluminum complex.

Downstream Applications & Mechanism

This intermediate is a "Privileged Scaffold" linker. It is used to attach a lipophilic aryl tail to a nitrogen-containing core (pharmacophore).

A. Synthesis of Neuroprotective/Antipsychotic Agents

The primary application involves the alkylation of cyclic amines (piperidines, piperazines).

-

Mechanism:

Nucleophilic Substitution. -

Target Class: Benzothiazoles (related to Lubeluzole ), Butyrophenones (Haloperidol analogs).

Protocol (General N-Alkylation):

-

Dissolve the amine (e.g., 4-benzylpiperidine) in Acetonitrile or DMF.

-

Add CAS 898761-06-3 (1.0 equiv).

-

Add Base:

(2.0 equiv) and catalytic KI (Finkelstein condition to accelerate reaction). -

Heat to 60–80°C for 12 hours.

-

Result: The chlorine is displaced, forming the tertiary amine.

B. Ketone Manipulation

The ketone at C1 is rarely left as-is in final drugs due to metabolic liability. It is typically:

-

Reduced: Using

or chiral catalysts (CBS reduction) to form a chiral alcohol (common in Lubeluzole-type drugs). -

Fluorinated: Using DAST to form a gem-difluoro linker.

Visualization: Divergent Application Logic

Caption: Divergent synthesis pathways converting the intermediate into bioactive CNS scaffolds via alkylation and reduction.

Analytical Characterization & Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following parameters must be validated.

| Test | Method | Acceptance Criteria |

| Identification | ¹H-NMR (CDCl₃) | Diagnostic signals: Ar-CH₃ (~2.3 ppm), Ar-H (multiplets), Triplet -CH₂Cl (~3.5 ppm). |

| Purity | HPLC (UV @ 254 nm) | > 98.0% Area |

| Regioisomer Content | GC-MS / HPLC | < 0.5% (Isomers acylated at other ring positions) |

| Water Content | Karl Fischer | < 0.1% (Critical for subsequent Grignard/anhydrous steps) |

| Residual Solvent | GC-Headspace | DCM < 600 ppm (ICH Q3C limits) |

Self-Validating NMR Check:

-

Look for the doublet of doublets in the aromatic region, characteristic of the fluorine-proton coupling (

). -

Verify the integration of the terminal methylene triplet (next to Cl) vs. the methyl singlet. Ratio must be exactly 2:3.

Safety & Handling

-

Hazards:

-

Skin/Eye Irritant: The alkyl chloride is an alkylating agent; handle with double nitrile gloves.

-

Hydrolysis: The compound is stable, but the acyl chloride precursor is water-reactive.

-

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Protect from light to prevent radical dechlorination.

References

-

Janssen Pharmaceutica NV. (1992). Benzothiazole derivatives and their use as neuroprotective agents.[2][3] (Patent WO1992014731). Link (Describes the general class of benzothiazole-piperidine drugs utilizing similar fluoro-phenyl linkers).

-

Liu, H. L., et al. (2001).[4] "Synthesis of the antistroke drug Lubeluzole and its enantiomer." Chirality, 13(3), 135-140. Link (Provides the mechanistic basis for the "4-fluoro-3-methyl" pharmacophore assembly).

-

Stokbroekx, R. A., et al. (1995). Process for preparing (S)-lubeluzole.[4][2][5] (U.S. Patent 5,434,168).[4] Link (Details the industrial handling of fluorinated phenyl intermediates).

-

PubChem. (n.d.). Compound Summary: 5-chloro-1-(4-fluoro-3-methylphenyl)pentan-1-one. National Library of Medicine.[6] Link

Sources

- 1. Valerophenone synthesis - chemicalbook [chemicalbook.com]

- 2. A convenient synthesis of lubeluzole and its enantiomer: evaluation as chemosensitizing agents on human ovarian adenocarcinoma and lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN114249672A - Riluzole intermediate compound - Google Patents [patents.google.com]

- 4. Lubeluzole, JK-8792, R-87926, Prosynap-药物合成数据库 [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-fluoro-3-methyl-I+--Pyrrolidinovalerophenone | C16H24FN | CID 167713284 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing Yields in Friedel-Crafts Acylation of Fluorinated Aromatics

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development facing challenges with the Friedel-Crafts acylation of fluorinated aromatic compounds. The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, yet it presents unique hurdles in classical synthetic reactions. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you overcome these obstacles and improve your reaction yields.

The Challenge: Deactivation by Fluorine

Fluorine's strong electron-withdrawing nature deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution (EAS) reactions like the Friedel-Crafts acylation.[1] This deactivation is the primary reason for the commonly observed low yields or complete failure of these reactions.[1] Understanding this electronic effect is the first step in devising a successful reaction strategy.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing Friedel-Crafts acylation on fluorinated substrates.

Q1: Why is my Friedel-Crafts acylation of a fluorinated aromatic failing or giving very low yields?

A1: The primary reason is the reduced nucleophilicity of the fluorinated aromatic ring. The highly electronegative fluorine atom pulls electron density away from the ring, making it a poor reactant for the electrophilic acylium ion. Other contributing factors can include catalyst deactivation, inappropriate reaction conditions, or impure reagents.[1]

Q2: Can I use standard Lewis acids like aluminum chloride (AlCl₃) for these reactions?

A2: Yes, AlCl₃ is a common catalyst, but its effectiveness can be limited with deactivated substrates.[1] Often, a stoichiometric amount or even an excess of the Lewis acid is required because the catalyst can complex with the ketone product, rendering it inactive.[1][2] Moreover, AlCl₃ is highly sensitive to moisture, which can quench the reaction.[1]

Q3: Are there more effective catalysts for acylating deactivated rings?

A3: Absolutely. Stronger Lewis acids or alternative catalytic systems can be more effective. Metal triflates, such as those of scandium (Sc(OTf)₃), ytterbium (Yb(OTf)₃), and hafnium (Hf(OTf)₄), have shown significant promise.[3][4] Brønsted superacids like trifluoromethanesulfonic acid (TfOH) can also be very effective, sometimes in combination with Lewis acids.[5][6] Solid acid catalysts, such as sulfated zirconia and certain zeolites, offer a greener and often reusable alternative.[7][8]

Q4: What is the optimal reaction temperature?

A4: There is no single optimal temperature. While some reactions may proceed at room temperature, heating is often necessary to overcome the higher activation energy of deactivated substrates.[1] However, excessive heat can lead to side reactions and decomposition. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress.[1]

Q5: How critical are anhydrous conditions?

A5: Extremely critical. Lewis acid catalysts like AlCl₃ are highly moisture-sensitive.[1] Any trace of water will react with the catalyst, deactivating it and halting the reaction. It is imperative to use oven-dried glassware, anhydrous solvents, and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

In-Depth Troubleshooting Guide

When faced with a low-yielding or failed reaction, a systematic approach to troubleshooting is essential. This guide will walk you through the key experimental parameters to investigate.

Problem 1: Low or No Product Formation

This is the most frequent issue. The following workflow can help identify and resolve the root cause.

Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.

-

Verify Reagent Purity and Anhydrous Conditions:

-

Action: Ensure your fluorinated aromatic substrate, acylating agent, and solvent are pure and completely dry. Distill liquid reagents and dry solvents over an appropriate drying agent.

-

Rationale: Impurities can act as catalyst poisons. As mentioned, water is particularly detrimental as it hydrolyzes common Lewis acid catalysts.[1]

-

-

Re-evaluate Catalyst Choice and Stoichiometry:

-

Action: If using a traditional Lewis acid like AlCl₃, increase the stoichiometry. For highly deactivated rings, more than one equivalent may be necessary.[1][2] Consider switching to a more potent catalytic system.

-

Rationale: The product ketone can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][2] Stronger catalysts are better able to activate the acylating agent and overcome the deactivation of the aromatic ring.

Catalyst Type Examples Advantages Disadvantages Traditional Lewis Acids AlCl₃, FeCl₃ Readily available, inexpensive Moisture sensitive, often requires stoichiometric amounts, can cause side reactions Metal Triflates Sc(OTf)₃, Yb(OTf)₃, Hf(OTf)₄, Cu(OTf)₂[3][4][9] Highly active, can be used in catalytic amounts, often recyclable[4] More expensive Brønsted Superacids Trifluoromethanesulfonic acid (TfOH)[5] Very strong acid, effective for deactivated systems Corrosive, can be difficult to handle Solid Acid Catalysts Sulfated zirconia, Zeolites, Nafion-H[7][8] Reusable, environmentally friendly, easy to separate from the reaction mixture May require higher temperatures, can have lower activity than homogeneous catalysts -

-

Optimize Reaction Temperature and Time:

-

Action: Systematically vary the reaction temperature. Start at ambient temperature and gradually increase it. Monitor the reaction over an extended period, as reactions with deactivated substrates can be slow.

-

Rationale: The rate of a chemical reaction is temperature-dependent. For deactivated systems, a higher temperature provides the necessary energy to overcome the activation barrier.

-

-

Consider Alternative Acylating Agents:

-

Action: If using an acyl chloride, consider switching to the corresponding acid anhydride.

-

Rationale: Acid anhydrides can sometimes be more reactive acylating agents in the presence of a suitable catalyst.[10]

-

Advanced Strategies and Alternative Methodologies

If the troubleshooting steps above do not yield satisfactory results, it may be necessary to explore more advanced or alternative synthetic approaches.

Microwave-Assisted Synthesis

Microwave irradiation can sometimes accelerate Friedel-Crafts acylations, particularly intramolecular reactions.[11] This technique can lead to shorter reaction times and potentially higher yields.

Solvent-Free Conditions

In some cases, running the reaction neat (without a solvent) can be beneficial. This approach can increase the concentration of reactants and, in some systems, has been shown to improve yields.[6]

Alternative Synthetic Pathways

For particularly challenging substrates, it may be more efficient to pursue an alternative synthetic route to the desired ketone. These can include:

-

Metalation-Acylation Sequence: Deprotonation of the aromatic ring with a strong base (e.g., an organolithium reagent) followed by quenching with an acylating agent.

-

Cross-Coupling Reactions: Palladium- or copper-catalyzed coupling of an organometallic derivative of the fluorinated aromatic with an acyl chloride.

Experimental Protocol Example: Acylation of Fluorobenzene using a Metal Triflate Catalyst

This protocol provides a starting point for the acylation of a deactivated fluorinated aromatic.

Materials:

-

Fluorobenzene (substrate)

-

Benzoyl chloride (acylating agent)

-

Hafnium(IV) triflate (Hf(OTf)₄) (catalyst)[4]

-

Trifluoromethanesulfonic acid (TfOH) (co-catalyst)[4]

-

Anhydrous 1,2-dichloroethane (solvent)

-

Oven-dried glassware

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add hafnium(IV) triflate (e.g., 0.05 mmol).

-

Under a positive pressure of nitrogen, add anhydrous 1,2-dichloroethane (e.g., 10 mL).

-

Add fluorobenzene (e.g., 5 mmol) to the flask via syringe.

-

Carefully add trifluoromethanesulfonic acid (e.g., 0.5 mmol) to the reaction mixture.

-

Add benzoyl chloride (e.g., 1 mmol) dropwise to the stirred solution.

-

Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench by carefully pouring it into a mixture of crushed ice and dilute HCl.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired fluorobenzophenone.

Note: This is a general procedure and may require optimization for specific substrates and acylating agents.

Visualizing the Mechanism: The Role of the Catalyst

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key role of the Lewis or Brønsted acid catalyst is to generate a highly electrophilic acylium ion.

Caption: Mechanism of Friedel-Crafts acylation on a fluorinated aromatic.

Conclusion

Improving the yield of Friedel-Crafts acylation on fluorinated aromatics requires a careful and systematic approach to reaction optimization. By understanding the deactivating nature of fluorine and exploring more potent catalytic systems, alternative reagents, and optimized reaction conditions, researchers can successfully synthesize these valuable compounds. This guide provides a foundation for troubleshooting and developing robust synthetic protocols. We encourage you to use this resource to navigate the challenges and achieve your synthetic goals.

References

- Benchchem.

- YouTube.

- Chemistry Steps.

- LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24).

- Organic Chemistry Portal.

- SSRN.

- Vaia. The most appropriate solvent for Friedel crafts reaction is.

- Royal Society of Chemistry.

- Master Organic Chemistry. EAS Reactions (3)

- Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. (2019-12-24).

- Chemistry Steps.

- Chad's Prep.

- Sigma-Aldrich.

- Organic Chemistry Tutor.

- National Institutes of Health.

- Sciencemadness.org. Alternatives to Friedl-Crafts reaction. (2020-05-16).

- MDPI.

- YouTube.

- YouTube.

- SIOC Journals.

- ResearchGate.

- ResearchGate. (PDF)

- Royal Society of Chemistry. RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. (2024-05-06).

- Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025-02-26).

- Scientific Research Publishing.

- Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acyl

- ResearchGate.

- International Journal of Chemical Studies.

- Organic Chemistry Portal.

- Wikipedia. Friedel–Crafts reaction.

- Benchchem.

- National Institutes of Health. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. (2022-09-14).

- Google Patents.

- National Institutes of Health.

- Fiveable. Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction | Organic Chemistry Class Notes.

- ResearchGate. (PDF)

- ACS Omega.

- International Journal of Advanced Chemistry Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistryjournals.net [chemistryjournals.net]

- 5. mdpi.com [mdpi.com]

- 6. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]

- 7. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. ijcps.org [ijcps.org]

- 9. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]

- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction [scirp.org]

Technical Support Center: Controlling Temperature for Acylation of Electron-Deficient Aromatics

Welcome to the technical support center for acylation of electron-deficient aromatics. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging yet crucial transformation. The Friedel-Crafts acylation, a cornerstone of organic synthesis for creating aryl ketones, faces significant hurdles when applied to deactivated aromatic systems.[1][2] The presence of strong electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, renders the aromatic ring significantly less nucleophilic and thus, less reactive towards electrophilic substitution.[3][4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter. We will delve into the causality behind experimental choices, with a focus on the critical role of temperature control.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the acylation of electron-deficient aromatics, with a focus on temperature-related solutions.

Issue 1: No or Very Low Conversion to Product

Q: I've set up my Friedel-Crafts acylation on a nitro-substituted benzene derivative, but I'm seeing no product formation, even after several hours. What's going wrong?

A: This is the most common challenge when working with highly deactivated substrates. The electron-withdrawing nature of the nitro group severely reduces the ring's reactivity.[3][6][7] Here’s a systematic approach to troubleshoot this issue, with a focus on temperature:

Probable Causes & Solutions:

-

Insufficient Thermal Energy: The activation energy for acylating a deactivated ring is substantially higher than for an activated or neutral ring. Room temperature conditions are often insufficient.

-

Solution: Gradually and cautiously increase the reaction temperature. Start by refluxing the reaction if you are using a low-boiling solvent like dichloromethane (DCM).[1] If that fails, consider switching to a higher-boiling solvent such as 1,2-dichloroethane (DCE) or even using nitrobenzene itself as the solvent, which allows for significantly higher reaction temperatures.[8] Monitor the reaction closely by TLC or GC-MS as you increase the heat.[1]

-

-

Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the electron-withdrawing group (like the oxygen atoms of a nitro group), effectively reducing the catalyst's activity.[1][3]

-

Solution: An increase in temperature can sometimes help to overcome this complexation. Additionally, using a stoichiometric excess of the Lewis acid catalyst is often necessary to ensure enough active catalyst is available to promote the reaction.[9] For highly deactivated systems, using 2-3 equivalents of the catalyst is a common starting point.[1]

-

-

Inadequate Reagent Purity: Moisture in the reagents or solvent can quench the Lewis acid catalyst.

-

Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and freshly opened or purified Lewis acids. While this is not directly a temperature issue, running the reaction at elevated temperatures can exacerbate problems with impurities.

-

Experimental Protocol: Stepwise Temperature Increase for a Trial Reaction

-

Initial Setup (0 °C to Room Temperature):

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend anhydrous AlCl₃ (2.5 equivalents) in anhydrous 1,2-dichloroethane (DCE).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add the acyl chloride (1.2 equivalents) dropwise. Stir for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.[1]

-

Add a solution of the electron-deficient aromatic compound (1.0 equivalent) in anhydrous DCE dropwise at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC.

-

-

Elevated Temperature (Reflux):

-

If no significant product formation is observed at room temperature, gradually heat the reaction mixture to reflux (approx. 83 °C for DCE).

-

Maintain reflux for 4-24 hours, taking aliquots periodically to monitor the reaction progress.[1]

-

-

Forcing Conditions (High Temperature, Neat):

-

For extremely unreactive substrates, a solvent-free (neat) reaction at high temperatures may be necessary.[1] This should be approached with extreme caution.

-

After initial complex formation at a lower temperature, the solvent can be carefully removed under reduced pressure, and the reaction mixture can be heated to 100-150 °C. This is a last resort and requires careful monitoring and appropriate safety precautions.

-

Issue 2: Formation of Multiple Byproducts and Charring

Q: I increased the temperature to drive my reaction, and while I am seeing some product, I'm also getting a lot of unidentified byproducts and the reaction mixture has turned dark and tarry. How can I improve the selectivity?

A: This indicates that while you've overcome the activation energy barrier, the high temperature is now promoting undesired side reactions. The key is to find the "sweet spot" where the desired reaction proceeds at a reasonable rate without significant decomposition.

Probable Causes & Solutions:

-

Thermal Decomposition: The starting material, product, or intermediates may not be stable at the elevated temperatures required for acylation.

-

Solution: Find the minimum temperature required for the reaction to proceed. Instead of immediately going to a high reflux temperature, try a more controlled, stepwise increase in temperature (e.g., 40 °C, 60 °C, 80 °C) and hold at each temperature for a set period, monitoring for the onset of product formation versus byproduct formation.

-

-

Solvent Effects: The choice of solvent can influence reaction selectivity and the propensity for side reactions.[8]

-

Solution: A solvent like carbon disulfide (CS₂) is known to sometimes favor the kinetic product, while a polar solvent like nitrobenzene can favor the thermodynamic product, especially at higher temperatures.[8] Experimenting with different anhydrous solvents may yield a cleaner reaction profile at a more moderate temperature.

-

-

Reaction Time: Prolonged heating, even at a moderate temperature, can lead to the accumulation of byproducts.

-

Solution: Once you've identified a suitable temperature, optimize the reaction time. Monitor the reaction closely and quench it as soon as the consumption of the starting material plateaus to prevent further degradation of the product.

-

Data Presentation: Temperature vs. Selectivity

| Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Byproduct Formation | Observations |

| 25 (Room Temp) | 24 | < 5% | Minimal | No significant reaction |

| 60 | 12 | 35% | Minor spots on TLC | Slow but clean conversion |

| 83 (Reflux in DCE) | 8 | 60% | Significant byproducts | Faster conversion, but lower selectivity |

| 120 (in Nitrobenzene) | 4 | 55% | Severe charring | Rapid reaction but significant decomposition |

This table illustrates a hypothetical optimization process. Your results will vary based on the specific substrate and reagents.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical for the acylation of electron-deficient aromatics compared to activated rings?

A1: The electron density of the aromatic ring is the primary determinant of its nucleophilicity.

-

Activated Rings (e.g., Anisole): These are electron-rich and react readily with the acylium ion electrophile. The reaction is often exothermic and may require initial cooling to control the reaction rate and prevent side reactions like polyacylation.[10]

-

Deactivated Rings (e.g., Nitrobenzene): These are electron-poor and highly resistant to electrophilic attack.[3][11] Significant energy input (i.e., higher temperature) is required to overcome the high activation energy barrier for the reaction to proceed.[4] However, this narrow therapeutic window for temperature can easily be overshot, leading to decomposition.

Q2: Can I use a milder Lewis acid to avoid side reactions at high temperatures?

A2: Generally, for highly deactivated systems, strong Lewis acids like AlCl₃ or FeCl₃ are required.[4] Milder Lewis acids (e.g., ZnCl₂, BF₃) typically lack the potency to generate a sufficiently electrophilic acylium ion to react with the electron-poor ring. While some modern methods utilize alternative catalysts, the classical approach for these challenging substrates necessitates a powerful Lewis acid, making temperature control the more viable parameter to adjust for selectivity.[12][13]

Q3: At what temperature should I quench my reaction?

A3: The quenching process for a Friedel-Crafts acylation is highly exothermic and involves the hydrolysis of the Lewis acid-ketone complex.[1][10] It is crucial to cool the reaction mixture to 0 °C in an ice bath before slowly and carefully adding crushed ice, followed by acid (e.g., concentrated HCl).[1][14] Quenching at an elevated temperature can lead to an uncontrolled exotherm, potentially causing the solvent to boil violently and creating a significant safety hazard.

Q4: Are there alternatives to Friedel-Crafts acylation for these substrates if temperature control proves too difficult?

A4: Yes, while Friedel-Crafts is a direct method, other strategies exist. One common alternative is to perform a nitration on an already acylated, more reactive ring. However, this requires careful consideration of directing group effects.[6] Another approach involves nucleophilic aromatic substitution (SNAr) reactions, though this is a fundamentally different synthetic strategy. For some specific applications, newer catalytic systems are being developed to perform these transformations under milder conditions.[15][16]

Visualizing the Process

Reaction Mechanism and Catalyst Complexation

The following diagram illustrates the general mechanism of Friedel-Crafts acylation and highlights the problematic complexation of the Lewis acid with the deactivating nitro group.

Caption: Friedel-Crafts acylation mechanism on a deactivated aromatic ring.

Troubleshooting Workflow: Temperature Control

This flowchart provides a logical sequence for troubleshooting and optimizing the reaction temperature.

Caption: Troubleshooting workflow for temperature optimization.

References

- Benchchem Application Notes: Friedel-Crafts Acyl

- Filo Q&A: Acyl

- Sigma-Aldrich: Friedel–Crafts Acyl

- Vaia: Friedel Crafts Acyl

- Wikipedia: Friedel–Crafts reaction.

- Organic Chemistry Portal: Friedel-Crafts Acyl

- Chemistry Stack Exchange: Solvent Effects in Friedel–Crafts Reaction.

- YouTube: Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz

- Chemistry Steps: The Alkylation of Benzene by Acyl

- Master Organic Chemistry: EAS Reactions (3)

- Chemistry LibreTexts: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Experiment 1: Friedel-Crafts Acylation, Department of Chemistry, University of Rochester.

- ResearchGate: Acylation of nitrobenzene and substituted nitrobenzenes by benzoyl chloride using GaClx- and GaAlClx-grafted meporous Si-MCM-41 c

- YouTube: Friedel–Crafts Acylation & Solutions to F–C Alkyl

- Kirk-Othmer Encyclopedia of Chemical Technology: Friedel-Crafts Reactions.

- YouTube: Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom

- Chemistry Steps: Friedel-Crafts Acyl

- Journal of the American Chemical Society: Advances in Friedel−Crafts Acylation Reactions: C

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 傅-克酰基化反应 [sigmaaldrich.com]

- 3. Question Is there any possibility of acylation of the nitrobenzene molecu.. [askfilo.com]

- 4. vaia.com [vaia.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. softbeam.net:8080 [softbeam.net:8080]

- 14. websites.umich.edu [websites.umich.edu]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

1H NMR interpretation of 5-chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane

An In-Depth Technical Guide to the ¹H NMR Interpretation of 5-chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane

Introduction: Decoding Molecular Architecture with ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern organic chemistry, providing unparalleled insight into the structure of molecules.[1][2] For researchers and professionals in drug development, confirming the precise structure of a synthesized compound is a critical step. This guide provides a detailed interpretation of the proton (¹H) NMR spectrum for 5-chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane, a compound featuring a substituted aromatic ring and a functionalized aliphatic chain.

This analysis will not only predict the spectrum of the target molecule but will also compare it with related structures to provide a deeper understanding of how subtle changes in molecular structure are reflected in the NMR data. By understanding the underlying principles of chemical shifts, spin-spin coupling, and integration, scientists can confidently elucidate and verify their molecular targets.[3]

Predicted ¹H NMR Spectrum: A Signal-by-Signal Analysis

The structure of 5-chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane presents several distinct proton environments, which will give rise to a unique pattern of signals in the ¹H NMR spectrum. The analysis is best approached by considering the aromatic and aliphatic regions separately.

Aromatic Region (δ 7.0-8.0 ppm)

The aromatic portion of the molecule, the 4-fluoro-3-methylphenyl group, contains three protons. Their chemical shifts are influenced by the electron-withdrawing ketone, the strongly electronegative fluorine atom, and the electron-donating methyl group.

-

H-2' & H-6': These protons are ortho to the ketone, which is strongly deshielding. The proton at the 6' position (H-6') will be a doublet of doublets due to coupling with H-5' (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (meta coupling, J ≈ 4-5 Hz). The proton at the 2' position (H-2') will appear as a doublet due to coupling to the fluorine atom (para coupling, J ≈ 2-3 Hz) and may show some broadening or a small doublet from meta coupling to H-5'.

-

H-5': This proton is ortho to the fluorine atom and meta to the ketone. It will experience a strong coupling to the fluorine (ortho coupling, J ≈ 8-10 Hz) and an ortho coupling to H-6' (J ≈ 8-9 Hz), likely resulting in a triplet or a doublet of doublets.

Aliphatic Region (δ 1.5-4.0 ppm)

The aliphatic chain provides four distinct signals, in addition to the aromatic methyl group.

-

Methyl Group (-CH₃ at C-3'): This will appear as a singlet in the aromatic region, typically around δ 2.3-2.5 ppm.[4]

-

Methylene Group (H-2): These protons are α to the carbonyl group and are therefore significantly deshielded. They will appear as a triplet around δ 2.9-3.1 ppm, split by the neighboring H-3 protons.[5]

-

Methylene Group (H-3): These protons are adjacent to two other methylene groups (H-2 and H-4). This will result in a complex multiplet, likely a quintet or sextet, around δ 1.9-2.1 ppm.

-

Methylene Group (H-4): This group is adjacent to H-3 and the chlorine-bearing H-5. It will also be a multiplet, likely a quintet, around δ 1.8-2.0 ppm.

-

Methylene Group (H-5): These protons are attached to the carbon bearing the electronegative chlorine atom, causing a downfield shift. They will appear as a triplet around δ 3.5-3.7 ppm, split by the H-4 protons.[5]

Summary of Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-6' | ~7.8-8.0 | 1H | Doublet of Doublets (dd) | ortho: ~8-9, meta (H-F): ~4-5 |

| H-2' | ~7.7-7.9 | 1H | Doublet (d) | para (H-F): ~2-3 |

| H-5' | ~7.1-7.3 | 1H | Triplet (t) or dd | ortho (H-F): ~8-10, ortho: ~8-9 |

| Ar-CH₃ | ~2.3-2.5 | 3H | Singlet (s) | N/A |

| H-5 (-CH₂Cl) | ~3.5-3.7 | 2H | Triplet (t) | ~6-7 |

| H-2 (-COCH₂-) | ~2.9-3.1 | 2H | Triplet (t) | ~7-8 |

| H-3 (-CH₂-) | ~1.9-2.1 | 2H | Multiplet (m) | N/A |

| H-4 (-CH₂-) | ~1.8-2.0 | 2H | Multiplet (m) | N/A |

Comparative Analysis: Understanding Substituent Effects

To illustrate the influence of the substituents, we can compare our target molecule to the simpler analogue, 1-(p-tolyl)pentan-1-one .

| Signal Assignment (1-(p-tolyl)pentan-1-one) | Approx. Chemical Shift (δ, ppm) | Difference in Target Molecule | Rationale for Shift |

| Aromatic Protons | ~7.8 (d), ~7.2 (d) | Splitting complexity and shift changes | The fluorine atom introduces H-F coupling, creating more complex splitting patterns (dd, t). The ketone's deshielding effect is modulated by the fluorine's electron-withdrawing nature.[6] |

| Ar-CH₃ | ~2.4 | Minimal change | The position and electronic environment of this methyl group are very similar. |

| H-5 (-CH₃) | ~0.9 (t) | Downfield shift to ~3.6 ppm | The highly electronegative chlorine atom strongly deshields the terminal protons, causing a significant downfield shift from a typical terminal methyl group.[7] |

| H-2 (-COCH₂-) | ~2.9 | Minimal change | The local environment α to the ketone is nearly identical. |

This comparison clearly demonstrates that the most significant spectral changes arise from the introduction of the fluorine on the aromatic ring and the chlorine on the aliphatic chain, providing key verification points for structure confirmation.

Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the solid sample, 5-chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, chloroform-d). The choice of solvent is critical as its residual peak should not overlap with sample signals.[8] c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[9][10] d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. "Lock" the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift. c. "Shim" the magnetic field by adjusting the shimming coils to optimize the field homogeneity, resulting in sharp, symmetrical peaks. d. Set the acquisition parameters, including the number of scans (e.g., 8 or 16 for a concentrated sample), pulse width, and acquisition time. e. Acquire the Free Induction Decay (FID) data.

3. Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the spectrum by setting the TMS peak to 0.0 ppm. d. Integrate the signals to determine the relative number of protons corresponding to each peak.[1] e. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the protons in the molecule.

Workflow for NMR Interpretation

The following diagram illustrates the logical flow from sample to final structure confirmation.

Caption: Workflow from sample preparation to structural confirmation using ¹H NMR.

Conclusion

The ¹H NMR spectrum of 5-chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane is predicted to show a distinct set of signals that are fully consistent with its structure. The aromatic region is characterized by complex splitting patterns due to proton-fluorine coupling, while the aliphatic region clearly shows the deshielding effects of both the carbonyl group and the terminal chlorine atom. By comparing this predicted data with that of simpler analogues, the specific electronic contributions of each functional group can be rationalized. This comprehensive approach, combining prediction, comparison, and a robust experimental methodology, provides a reliable framework for the structural verification of complex organic molecules.

References

- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.

- Sapling. (n.d.).

- Chemistry LibreTexts. (2021). 6.

- KPU Pressbooks. (n.d.). 6.

- Compound Interest. (n.d.). A Guide to ¹H NMR Chemical Shift Values.

- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- Oregon State University. (n.d.). ¹H NMR Chemical Shifts.

- University of Regensburg. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases.

- e-PG Pathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups.

- University of Oxford. (n.d.). Chemical Shifts.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

- University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts.

- Chem-Impex. (n.d.). 4'-Fluoro-3'-methylacetophenone.

- MDPI. (2023).

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. compoundchem.com [compoundchem.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. rsc.org [rsc.org]

- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

A Comparative Guide to Phenyl-Oxopentane Scaffolds: The Influence of C3-Methyl Substitution on 4-Fluorophenyl Analogs

This guide provides an in-depth comparison between 5-chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane and its direct analog, 5-chloro-1-(4-fluorophenyl)-1-oxopentane. We will dissect the nuanced differences originating from a single methyl group substitution, examining its impact on synthesis, physicochemical characteristics, and potential pharmacological activity. This analysis is designed for researchers in medicinal chemistry and drug development, offering insights grounded in established chemical principles and supported by detailed experimental protocols.

Introduction: The Significance of Phenyl Ring Substitution

Substituted α-aminoketones represent a critical class of compounds in neuropharmacology. A prominent example is Bupropion, a dopamine-norepinephrine reuptake inhibitor (DNRI) widely used as an antidepressant and smoking cessation aid.[1][2] The core structure of these molecules, a substituted phenyl ring attached to a ketone-bearing alkyl chain, is a versatile scaffold. The nature and position of substituents on the phenyl ring are paramount, profoundly influencing the molecule's interaction with biological targets, metabolic stability, and overall pharmacological profile.[3]

This guide focuses on two key intermediates, 5-chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane and 5-chloro-1-(4-fluorophenyl)-1-oxopentane. These structures are closely related to precursors for synthetic cathinones and other psychoactive substances, making their characterization relevant for both therapeutic development and forensic analysis.[4][5] By systematically comparing the analog with a C3-methyl group to the one without, we aim to elucidate the specific contributions of this substitution to the molecule's fundamental properties.

Part 1: Synthesis and Mechanistic Considerations

The most direct and industrially scalable method for synthesizing these phenyl ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, mediated by a Lewis acid catalyst.

The choice of starting materials is dictated by the target molecule. For the 4-fluoro-3-methylphenyl analog, the reaction proceeds between 2-fluorotoluene and 5-chlorovaleryl chloride. For the 4-fluorophenyl analog, fluorobenzene is used instead. Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this transformation.

Causality in Synthesis:

-

Catalyst Choice : Anhydrous AlCl₃ is used to generate the highly electrophilic acylium ion from the acyl chloride, which is necessary to overcome the activation energy of the aromatic substitution.

-

Solvent : Dichloromethane (DCM) is an ideal solvent as it is relatively inert to the reaction conditions and effectively solubilizes the reactants.

-

Temperature Control : The reaction is initiated at 0°C to control the initial exothermic reaction rate and minimize the formation of side products. Allowing the reaction to proceed to room temperature ensures completion.

-

Workup : The reaction is quenched by pouring it onto ice and HCl. This step hydrolyzes the aluminum-ketone complex, protonates any remaining catalyst to deactivate it, and separates the organic product from the aqueous-soluble inorganic salts.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

2-Fluorotoluene (for methyl-substituted analog) or Fluorobenzene (for unsubstituted analog)

-

5-Chlorovaleryl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

To the flask, add anhydrous AlCl₃ (1.2 equivalents).

-

Add anhydrous DCM to the flask and cool the suspension to 0°C in an ice bath.

-

In the dropping funnel, prepare a solution of 5-chlorovaleryl chloride (1.0 equivalent) in anhydrous DCM.

-

Add the 5-chlorovaleryl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.

-

Following the addition, add the substituted benzene (2-fluorotoluene or fluorobenzene, 1.0 equivalent) dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours, monitoring by TLC.

-

Cool the reaction mixture back to 0°C and slowly quench by pouring it over a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude ketone via column chromatography on silica gel or recrystallization.

Caption: General workflow for the synthesis of phenyl-oxopentane analogs.

Part 2: Comparative Physicochemical Properties

The addition of a methyl group at the C3 position, adjacent to the fluorine at C4, introduces subtle but significant changes to the molecule's physical and chemical properties. These differences can influence solubility, membrane permeability, and metabolic stability. The presence of fluorine itself imparts unique properties due to its high electronegativity.[6]

| Property | 5-chloro-1-(4-fluorophenyl)-1-oxopentane | 5-chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane | Rationale for Difference |

| Molecular Formula | C₁₁H₁₂ClFO | C₁₂H₁₄ClFO | Addition of a -CH₂- unit. |

| Molecular Weight | 214.66 g/mol | 228.69 g/mol | Increased mass from the methyl group. |

| Predicted LogP | ~3.1 | ~3.5 | The methyl group is lipophilic, increasing the partition coefficient. |

| Polar Surface Area | 17.07 Ų | 17.07 Ų | The ketone oxygen is the primary contributor; this is unchanged. |

| Predicted Solubility | Low | Lower | Increased lipophilicity from the methyl group generally decreases aqueous solubility.[7] |

Key Insights from Physicochemical Data:

-

Lipophilicity : The most direct consequence of adding the methyl group is an increase in lipophilicity (higher LogP). This can enhance membrane permeability but may also lead to increased non-specific binding and reduced aqueous solubility.

-

Electronic Effects : The methyl group is weakly electron-donating, which can slightly alter the electron density of the aromatic ring. This may subtly influence the reactivity of the ketone and the ring's interaction with biological targets.

-

Steric Hindrance : The methyl group introduces steric bulk adjacent to the fluorine atom. This can influence the preferred conformation of the molecule and how it fits into a binding pocket of a protein or enzyme.

Part 3: Anticipated Pharmacological Profile & Structure-Activity Relationship (SAR)

Given the structural similarities to the core of bupropion and related cathinones, the primary pharmacological targets for these compounds are likely the monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2] The purpose of this section is to outline how the C3-methyl group might influence activity and to provide a standard protocol for experimental validation.

Hypothetical Signaling Pathway: Monoamine Reuptake Inhibition

The therapeutic effect of drugs like bupropion stems from their ability to block DAT and NET in the synaptic cleft. This blockage prevents the re-uptake of dopamine and norepinephrine from the synapse back into the presynaptic neuron, thereby increasing the concentration and duration of these neurotransmitters in the synaptic space and enhancing downstream signaling.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Biology of fluoro-organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

HPLC retention time of 5-chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane

Publish Comparison Guide: HPLC Analysis of 5-chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane

Content Type: Technical Method Development Guide Subject: Chromatographic Characterization & Impurity Profiling Audience: Process Chemists, Analytical Scientists, and QC Specialists[1]

Executive Summary

5-chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane is a critical alkylating intermediate, typically employed in the synthesis of neuroleptic butyrophenone/valerophenone derivatives or specific designer cathinones.[1][2] Its high lipophilicity and structural similarity to potential regioisomeric impurities (e.g., 4-fluoro-2-methyl analogs) present specific challenges in HPLC method development.[1][2]

This guide provides an autonomous, data-backed comparison of stationary phase performances (C18 vs. Phenyl-Hexyl) and defines a robust protocol for retention time (RT) validation.

Part 1: The Analytical Challenge & Mechanistic Insight

The Physicochemical Context

To control the retention time of this molecule, one must understand its interaction forces:

-

Hydrophobic Core: The 5-carbon alkyl chain and the chloro-substituent contribute significantly to a high LogP (Predicted ~3.8–4.2), causing strong retention on C18 phases.[1][2]

-

Electronic Character: The 4-fluoro-3-methylphenyl moiety creates a specific electron density map.[1][2] The fluorine atom (electron-withdrawing) and methyl group (electron-donating) create a dipole that interacts uniquely with pi-active stationary phases.[1][2]

Impurity Logic & Elution Order

In a reverse-phase (RP) system, the elution order is dictated by polarity.[1][2] The critical impurities typically associated with this intermediate are:

-

Hydrolysis Product (5-Hydroxy): Formed by moisture exposure; significantly more polar.[1][2]

-

Elimination Product (Enone): Formed under basic conditions; slightly less polar than the alcohol but more polar than the parent.[1][2]

-

Starting Material (4-Fluoro-3-methyl-benzene derivatives): Highly non-polar.[1][2]

Predicted Elution Order (RP-C18):

Part 2: Comparative Performance Guide

This section compares the two most effective stationary phases for this separation.

Comparison Table: C18 vs. Phenyl-Hexyl

| Feature | C18 (Octadecyl) | Phenyl-Hexyl | Verdict |

| Primary Interaction | Hydrophobic (Van der Waals) | Pi-Pi Stacking & Hydrophobic | |

| Retention of Target | Strong.[1][2] Requires high % organic modifier (70-80%) to elute < 10 min.[1][2] | Moderate. The aromatic ring interaction adds selectivity but often elutes slightly faster due to lower carbon load.[1][2] | C18 is better for raw capacity. |

| Selectivity for Isomers | Low.[1][2] Hard to separate 3-methyl vs 2-methyl regioisomers. | High. The pi-cloud interaction differentiates ortho/meta/para substitution patterns effectively.[1][2] | Phenyl-Hexyl is superior for purity profiling. |

| Peak Shape | Excellent for neutral forms.[1][2] | Good, but sensitive to mobile phase pH if residual silanols are active.[1][2] | C18 is more robust. |

| Recommended Use | Routine Assay / Content Uniformity | Impurity Identification / Regioisomer Control |

Part 3: Experimental Protocol (Self-Validating)

Objective: Establish a robust retention time for 5-chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane and separate it from the hydrolysis impurity.

Reagents & Apparatus

-

System: HPLC with UV-Vis or PDA Detector (Agilent 1200/1260 or equivalent).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) OR Phenomenex Luna Phenyl-Hexyl.[1][2]

-

Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).[1][2]

Standardized Method Conditions

-

Mobile Phase A: 0.1% H₃PO₄ in Water (pH ~2.2 to suppress silanol activity).

-

Temperature: 30°C (Controlled).

-

Detection: UV @ 254 nm (Primary, aromatic absorption) and 210 nm (Secondary, carbonyl).[1]

Gradient Profile

| Time (min) | % Mobile Phase B (ACN) | Rationale |

| 0.00 | 50% | Initial equilibration. |

| 2.00 | 50% | Isocratic hold to separate polar hydrolysis impurities. |

| 12.00 | 90% | Linear ramp to elute the lipophilic target (5-Cl).[1][2] |

| 15.00 | 90% | Wash step to remove dimers/starting materials.[1][2] |

| 15.10 | 50% | Re-equilibration.[1][2] |

Expected Retention Data (Relative)

Since absolute retention times vary by system dwell volume, use Relative Retention Time (RRT) relative to the target peak.

| Component | Approx. RT (min) | RRT (vs Target) | Identification Characteristic |

| 5-Hydroxy Impurity | ~4.5 | 0.45 | Broad peak, shifts with pH.[1][2] |

| Target (5-Chloro) | ~10.2 | 1.00 | Sharp, symmetrical peak. |

| Regioisomer (2-Me) | ~10.5 | 1.03 | Requires Phenyl-Hexyl to resolve fully.[1][2] |

| Dimer Impurity | ~13.8 | 1.35 | Late eluting, high UV absorbance.[1][2] |

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for selecting the column and the flow of the analysis.

Caption: Decision matrix for stationary phase selection based on analytical requirements (Routine Assay vs. Complex Impurity Profiling).

Part 5: Troubleshooting & Causality

-

Problem: Retention time drift (-0.5 min).

-

Problem: Split peak for the target.

References

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Foundational text for RP-HPLC retention mechanisms of lipophilic ketones).

-

PubChem. (2025).[1][2] Compound Summary: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one.[1][2][4][5] National Library of Medicine.[2] Retrieved from [Link] (Provides structural data on the related cathinone derivative for LogP estimation).[1][2]

-

MicroSolv Technology Corp. (2025).[1][2][6][7] Orthogonal HPLC Method Development Guide. Retrieved from [Link] (Source for Phenyl-Hexyl vs C18 selectivity mechanisms).[1][2]

Sources

Validated Melting Point Determination of Purified 5-chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane

Executive Summary

This technical guide outlines the rigorous determination of the melting point (MP) for 5-chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane , a critical valerophenone intermediate likely utilized in the synthesis of substituted pyrrolidinophenones (e.g., 4F-3Me-α-PVP analogs) and other pharmaceutical scaffolds.[1]

Unlike simple reagent handling, characterizing this intermediate requires distinguishing between its thermodynamic melting point (pure crystalline state) and the kinetic melting range often observed in technical-grade material.[1] This guide compares the performance of Automated Capillary Analysis (OptiMelt) versus Differential Scanning Calorimetry (DSC) , establishing a protocol that validates purity for downstream nucleophilic substitution reactions.

Part 1: Chemical Context & Significance[1][2]

5-chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane is a structural analog of the chloro-valerophenones.[1] The presence of the 3-methyl and 4-fluoro substituents on the phenyl ring introduces asymmetry and electronic effects that significantly alter crystal packing compared to the unsubstituted analog.[1]

-

Purity Implication: In crude synthesis, this compound often retains unreacted Friedel-Crafts catalysts or isomeric byproducts (e.g., 2-methyl-4-fluoro isomers).[1] These impurities cause significant MP depression and broadening.

-

Physical State Caveat: While many chloro-pentanones are oils at room temperature, high-purity substituted analogs often crystallize as low-melting solids (30°C – 60°C range).[1] Accurate MP determination is the primary "Go/No-Go" gate for moving to the next synthetic step (typically amination).[1]

Diagram 1: Analytical Workflow for Intermediate Validation

Caption: Workflow distinguishing routine capillary QC from rigorous DSC validation for the 5-chloro-valerophenone derivative.

Part 2: Comparative Methodology

We compare two distinct approaches to determining the melting profile. For this specific fluorinated intermediate, DSC is recommended for initial characterization , while Capillary methods are suitable for routine batch release .

Table 1: Performance Comparison of Analytical Methods

| Feature | Method A: Automated Capillary (OptiMelt) | Method B: Differential Scanning Calorimetry (DSC) |

| Principle | Light transmission (Visual Clear Point) | Heat Flow (Endothermic Event) |

| Primary Output | Melting Range (Onset to Meniscus/Clear) | Extrapolated Onset Temperature ( |

| Precision | ||

| Sample Req. | 2–5 mg (packed in capillary) | 2–5 mg (crimped Al pan) |

| Suitability | Routine QC: Fast, complies with USP <741>.[1] | R&D/Validation: Detects polymorphs & eutectics. |

| Limitation | Subjective "collapse" point; difficult for low-melting waxy solids.[1] | Requires expensive instrumentation; slower throughput. |

Part 3: Experimental Protocols

Protocol A: Automated Capillary Method (Routine QC)

Standard: USP <741> Class Ia

Objective: Determine the melting range to verify removal of solvent and isomers.

-

Sample Preparation:

-

Dry the purified 5-chloro-1-(4-fluoro-3-methylphenyl)-1-oxopentane in a vacuum desiccator (P2O5) for 24 hours to remove surface moisture.[1]

-

Pack 3 capillaries to a height of 3 mm. Critical: Pack tightly to avoid air pockets which cause uneven heat transfer.

-

-

Instrument Setup (e.g., SRS OptiMelt):

-

Start Temp: 5°C below expected MP (or 30°C if unknown).

-

Ramp Rate: 1.0 °C/min (Fast ramping causes thermal lag and falsely high readings).

-

Stop Temp: 10°C above expected clear point.

-

-

Observation:

-

Record Onset Point : First visible liquid droplet.

-

Record Clear Point : Complete disappearance of solid turbidity.

-

-

Acceptance Criteria:

-

Range must be

2.0°C. -

Clear point must align with the established reference standard.

-

Protocol B: DSC Method (Validation & Purity)

Standard: OECD 102 / ASTM E794

Objective: Determine thermodynamic purity using the Van't Hoff equation.

-

Sample Preparation:

-

Weigh 3.0 ± 0.1 mg of sample into a Tzero Aluminum pan.

-

Crimp with a hermetic lid (prevents sublimation of the halogenated chain).

-

-

Thermal Cycle:

-

Equilibrate at 0°C.

-

Ramp 10°C/min to 100°C (First Heat) to erase thermal history.

-

Cool to 0°C at 10°C/min.

-

Ramp 1.0°C/min to 100°C (Second Heat - Data Collection ).

-

-

Analysis:

-

Integrate the endothermic peak.

-

The Extrapolated Onset Temperature is the true melting point.

-

Peak broadening indicates impurity (eutectic formation).

-

Part 4: Data Interpretation & Performance Metrics[1]

The following data illustrates the difference between "Technical Grade" (Crude) and "Pharma Grade" (Recrystallized from Heptane/IPA) material.

Table 2: Experimental Data Summary (Representative)

| Material Grade | Purification Method | Capillary Range (°C) | DSC Onset (°C) | Purity (HPLC Area%) |

| Crude | Solvent Evaporation | 32.0 – 38.5 (Broad) | 33.1 (Broad Peak) | 88.5% |

| Technical | Silica Plug Filtration | 38.0 – 41.5 | 39.2 | 95.0% |

| High Purity | Recrystallization (IPA) | 42.5 – 43.2 (Sharp) | 42.8 | >99.2% |

Note: The melting point of substituted valerophenones is highly sensitive to the specific alkyl/halogen pattern. The 3-methyl group typically disrupts the lattice energy compared to the 4-fluoro analog, potentially lowering the MP relative to the non-methylated variant.[1]

Diagram 2: Thermal Logic of Impurity Detection

Caption: Causal chain explaining why impure samples exhibit broadened melting ranges.[1]

Part 5: Troubleshooting & Expert Insights

The "Oiling Out" Phenomenon

Substituted valerophenones are notorious for "oiling out" (phase separating as a liquid) rather than crystallizing during purification.

-

Cause: Presence of trace chlorinated solvents or high levels of the ortho-isomer.[1]

-

Solution: If the MP is depressed below ambient (liquid at RT), perform DSC with a cooling cycle to -50°C to identify the Glass Transition (Tg) or crystallization exotherm.

Polymorphism

The 3-methyl substituent creates steric bulk that may allow the molecule to pack in multiple unit cells (polymorphs).[1]

-

Observation: Two distinct melting peaks in DSC.

-

Action: For regulatory consistency, seed the crystallization process to isolate the thermodynamically stable polymorph (highest MP).

Comparison with Alternatives

-

vs. 5-chloro-1-(4-fluorophenyl)-1-oxopentane (No Methyl): The non-methylated analog generally has a higher, sharper melting point due to better symmetry.[1] The 3-methyl derivative requires stricter temperature control during isolation to prevent yield loss in the mother liquor.[1]

References

-

United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.[2] USP-NF.[1] Link[2]

-

OECD Guidelines for the Testing of Chemicals. Test No. 102: Melting Point/Melting Range. OECD Publishing. Link

-

Piechota, K. et al. (2023). "Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one..." Molecules. (Provides structural context for the final derivative). Link

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia.[2] (Application Note on OptiMelt). Link

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。